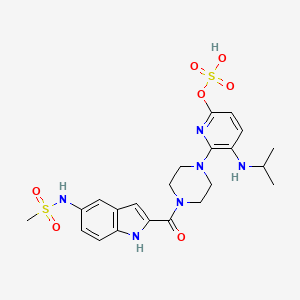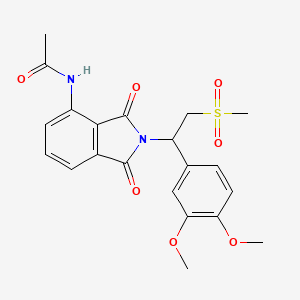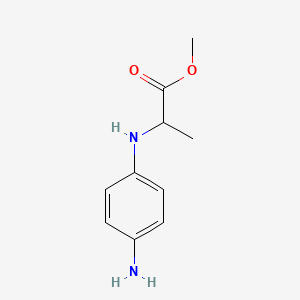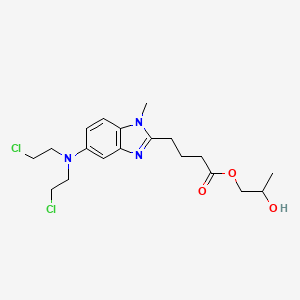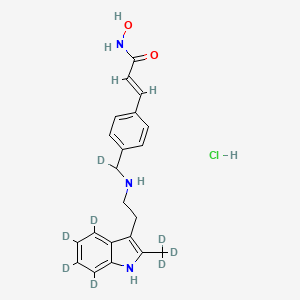
Panobinostat-d8 (Major) Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Panobinostat-d8 (Major) Hydrochloride Salt is a novel labeled histone deacetylase inhibitor. It is a deuterated form of Panobinostat, which is used in the treatment of multiple myeloma. This compound is particularly significant in scientific research due to its ability to induce the expression of DNA damage response genes and apoptosis in acute lymphoblastic leukemia cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Panobinostat-d8 (Major) Hydrochloride Salt involves the incorporation of deuterium atoms into the molecular structure of Panobinostat. The process typically includes the following steps:
Deuteration of Indole Ring: The indole ring of Panobinostat is deuterated using deuterium gas in the presence of a suitable catalyst.
Formation of Hydroxamic Acid: The deuterated intermediate is then reacted with hydroxylamine to form the hydroxamic acid moiety.
Coupling Reaction: The hydroxamic acid is coupled with a substituted phenylacrylamide to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the deuteration and coupling reactions.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and stability of the compound.
化学反応の分析
Types of Reactions
Panobinostat-d8 (Major) Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
Panobinostat-d8 (Major) Hydrochloride Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Panobinostat in biological samples.
Biology: Employed in studies investigating the role of histone deacetylase inhibitors in gene expression and chromatin remodeling.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Panobinostat in treating various cancers.
Industry: Applied in the development of new therapeutic agents and in the quality control of pharmaceutical products.
作用機序
Panobinostat-d8 (Major) Hydrochloride Salt exerts its effects by inhibiting histone deacetylases, leading to an increase in acetylation of histone proteins. This results in the relaxation of chromatin structure and increased transcription of genes involved in cell cycle regulation and apoptosis. The molecular targets include histone deacetylases and other deacetylase enzymes, which play a crucial role in DNA replication, repair, and transcription .
類似化合物との比較
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Belinostat: Used in the treatment of relapsed or refractory peripheral T-cell lymphoma.
Uniqueness
Panobinostat-d8 (Major) Hydrochloride Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research studies. Its ability to induce DNA damage response and apoptosis in leukemia cells further distinguishes it from other histone deacetylase inhibitors .
特性
分子式 |
C21H24ClN3O2 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
(E)-3-[4-[deuterio-[2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethylamino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i1D3,2D,3D,4D,5D,14D; |
InChIキー |
UPWMDRRETYJAKD-VHSANZFESA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCNC([2H])C3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H].Cl |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
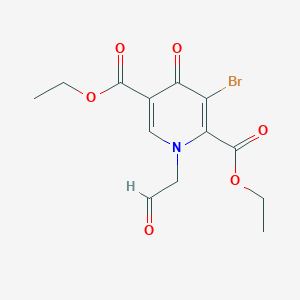

![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
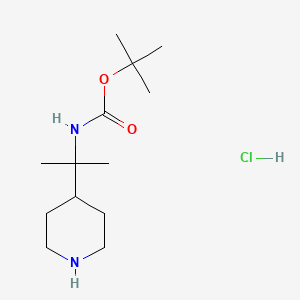
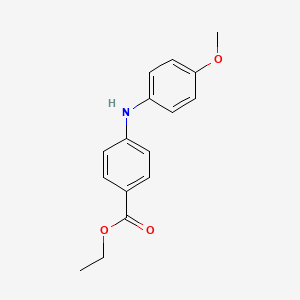

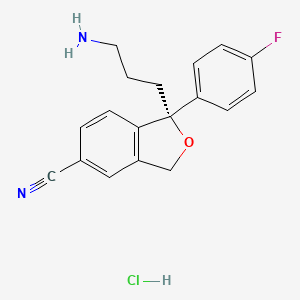
![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
